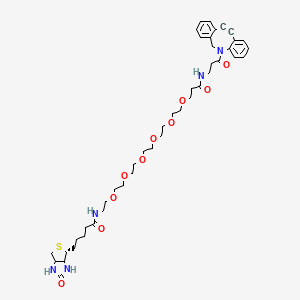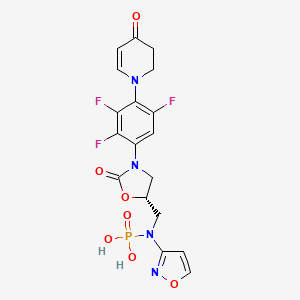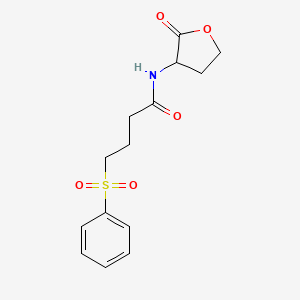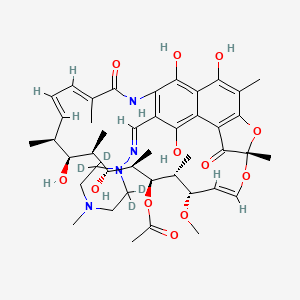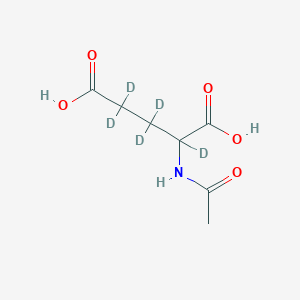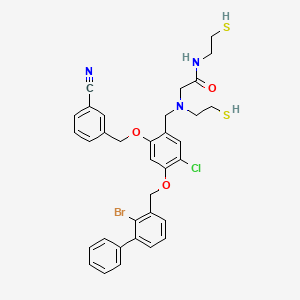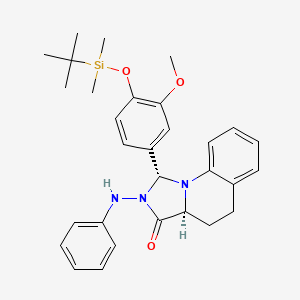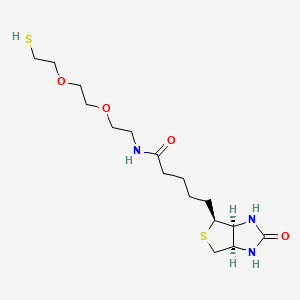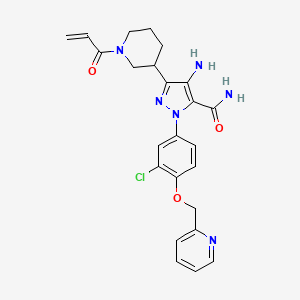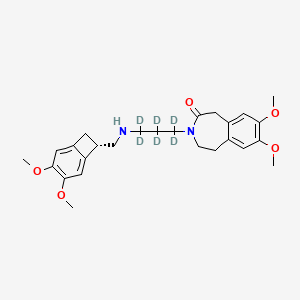
N-Demethy Ivabradine (D6 hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Demethy Ivabradine (D6 hydrochloride) is a deuterium-labeled derivative of N-Demethy Ivabradine hydrochloride. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethy Ivabradine (D6 hydrochloride) involves the deuteration of N-Demethy Ivabradine hydrochloride. Deuteration is typically achieved through the use of deuterated reagents or solvents. The reaction conditions often include the use of a deuterium source such as deuterium gas or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of N-Demethy Ivabradine (D6 hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using standard techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Demethy Ivabradine (D6 hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-Demethy Ivabradine (D6 hydrochloride) has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Mass Spectrometry: Used as an internal standard for quantifying drug concentrations in biological samples.
Therapeutic Drug Monitoring: Assists in monitoring drug levels in patients to ensure therapeutic efficacy and safety.
Wirkmechanismus
N-Demethy Ivabradine (D6 hydrochloride) exerts its effects by inhibiting the pacemaker current in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting myocardial contractility or blood pressure. The molecular target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker current .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Demethy Ivabradine hydrochloride: The non-deuterated form of the compound.
Ivabradine: The parent compound from which N-Demethy Ivabradine is derived.
Deuterated Compounds: Other deuterium-labeled compounds used in pharmacokinetic studies.
Uniqueness
N-Demethy Ivabradine (D6 hydrochloride) is unique due to its deuterium labeling, which provides several advantages:
Improved Stability: Deuterium substitution can enhance the metabolic stability of the compound.
Enhanced Pharmacokinetics: Deuterium can alter the pharmacokinetic profile, leading to improved drug efficacy and reduced side effects.
Accurate Quantification: Deuterium labeling allows for precise quantification in mass spectrometry studies.
Eigenschaften
Molekularformel |
C26H34N2O5 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1/i5D2,7D2,8D2 |
InChI-Schlüssel |
NMQMGNXUIKUPAF-HPXVKIBASA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC |
Kanonische SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


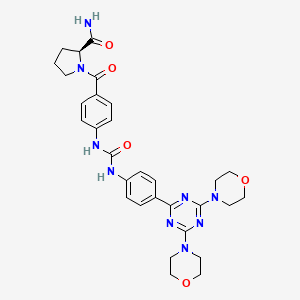

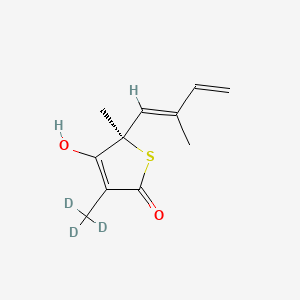
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
